7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Overview
Description
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO and its molecular weight is 219.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis and Derivatives
- The acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.0^2,4]octan-6-one acetals led to highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose derivatives, showcasing applications in synthesizing complex sugars and derivatives for medicinal chemistry applications (Nativi, Reymond, & Vogel, 1989).
Cycloaddition Reactions for Building Blocks
- A novel methodology to prepare polyfunctionalized heptane building blocks with four stereocenters was developed, utilizing 2,4-dimethyl-1-methoxy-8-oxabicyclo-[3.2.1]-oct-6-en-3-one as a precursor. This illustrates the compound's potential in synthesizing structurally complex molecules for drug design and synthesis (Montaña, García, & Grima, 1999).
Modular Synthons for Medicinal Chemistry
- The synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon demonstrates the use of similar bicyclic structures in accessing lead inhibitors for hydrolase enzymes, highlighting its relevance in the development of enzyme inhibitors (Mohammad, Reidl, Zeller, & Becker, 2020).
Antitumor Activity
- Research into allylic esters as potential antitumor agents, specifically derivatives and analogues of 2,3-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene, showcases the exploration of oxabicyclic compounds in the development of new cancer therapies, despite mixed results in terms of in vivo activity (Anderson, Dewey, & Mulumba, 1979).
Mechanism of Action
Target of Action
The primary target of 7,7-dimethyl-N-propyl-2-oxabicyclo[32Similar compounds have been known to inhibit t-lymphocytes .
Mode of Action
The mode of action of 7,7-dimethyl-N-propyl-2-oxabicyclo[32Similar compounds have been known to prevent the formation of active transcription factors such as nf-at and nf-il2a, which are essential for interleukin-2 (il2) gene expression .
Biochemical Pathways
The specific biochemical pathways affected by 7,7-dimethyl-N-propyl-2-oxabicyclo[32Similar compounds have been known to affect the gene expression of interleukin-2 (il2) in t-lymphocytes .
Result of Action
The molecular and cellular effects of 7,7-dimethyl-N-propyl-2-oxabicyclo[32Similar compounds have been known to inhibit t-lymphocytes and affect the gene expression of interleukin-2 (il2) .
Properties
IUPAC Name |
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-4-6-12-9-8-5-7-13-10(8)11(9,2)3;/h8-10,12H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRPEEYYTKXQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1C2CCOC2C1(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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